2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide
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Overview
Description
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrrolidinone ring, a thiophene moiety, and an oxane ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide typically involves multiple steps, including the formation of the pyrrolidinone ring and the thiophene moiety. Common synthetic routes may involve:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Moiety: This step often involves the use of thiophene derivatives, which can be introduced through substitution reactions.
Formation of the Oxane Ring: This can be synthesized through cyclization reactions involving appropriate diols or epoxides.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Halogenating agents or organometallic reagents for substitution reactions.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Pyrrolidine derivatives.
Substitution Products: Various substituted thiophene derivatives.
Scientific Research Applications
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Modulation: It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dioxopyrrolidin-1-yl pent-4-ynoate
- 2,5-dioxopyrrolidin-1-yl 2-(4-methylpiperazin-1-yl)acetate
- 2,5-dioxopyrrolidin-1-yl 2-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]acetate
Uniqueness
2-(2,5-dioxopyrrolidin-1-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}acetamide is unique due to its combination of a pyrrolidinone ring, a thiophene moiety, and an oxane ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-[(4-thiophen-3-yloxan-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c19-13(9-18-14(20)1-2-15(18)21)17-11-16(4-6-22-7-5-16)12-3-8-23-10-12/h3,8,10H,1-2,4-7,9,11H2,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJQLGJUDCJCQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NCC2(CCOCC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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